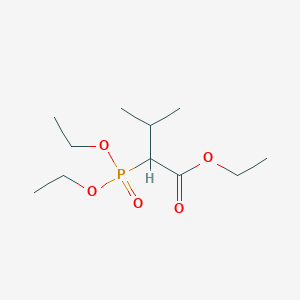

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate

Description

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (CAS: 35051-50-4) is a phosphonate ester with the molecular formula C₁₁H₂₃O₅P and a molecular weight of 266.271 g/mol . This compound features a central butanoate backbone substituted with a diethoxyphosphoryl group at the C2 position and a methyl group at C2. Key physical properties include:

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 326.3 ± 25.0 °C at 760 mmHg

- Flash Point: 164.9 ± 43.5 °C

- LogP: 2.14 (indicating moderate lipophilicity) .

Phosphonate esters like this are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. Its structure enables participation in nucleophilic substitutions and cross-coupling reactions due to the electron-withdrawing phosphoryl group .

Properties

IUPAC Name |

ethyl 2-diethoxyphosphoryl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c1-6-14-11(12)10(9(4)5)17(13,15-7-2)16-8-3/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJELRNPBKJSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472415 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35051-50-4 | |

| Record name | Butanoic acid, 2-(diethoxyphosphinyl)-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Resolution of Ethyl 3-Methylbutanoate

The enantioselective synthesis of the ethyl ester backbone is achieved using lipase-mediated resolution. A patented method (CN101693914A) employs Novozym 435 , a Candida antarctica lipase B immobilized on acrylic resin, to hydrolyze racemic ethyl 2-methylbutanoate.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Enzyme loading | 5–10 g/L |

| Temperature | 40°C |

| Reaction time | 1–2 hours |

| Buffer system | KH₂PO₄/K₂HPO₄ (pH 7.0) |

| Substrate concentration | 0.05–0.1 mol/L |

This process yields (R)-ethyl 2-methylbutanoate with 95.0% enantiomeric excess (ee) after the first hydrolysis step and 92.2% ee following a second enzymatic treatment. The purified ester is extracted using nonpolar solvents like n-heptane, ensuring minimal enzyme denaturation.

Arbuzov Reaction for Phosphorylation

The phosphoryl group is introduced via the Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide derivative of the resolved ethyl ester. While specific details of this step are absent from the provided sources, standard protocols for analogous compounds involve:

Generalized Reaction Conditions

| Parameter | Value |

|---|---|

| Alkyl halide | Ethyl 3-bromomethylbutanoate |

| Phosphite reagent | Triethyl phosphite |

| Solvent | Toluene or dichloroethane |

| Temperature | 80–120°C |

| Reaction time | 4–12 hours |

The reaction proceeds through nucleophilic substitution, forming the carbon-phosphorus bond. Post-reaction purification typically employs column chromatography or distillation to isolate the target compound.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

Continuous-Flow Enzymatic Reactors

Replacing batch-wise enzymatic resolution with continuous-flow systems enhances throughput. Immobilized Novozym 435 retains >90% activity over 15 reaction cycles, reducing enzyme costs.

Solvent Recycling in Phosphorylation

Toluene, a common Arbuzov reaction solvent, is recovered via fractional distillation, achieving >95% reuse rates. This reduces raw material expenses and environmental impact.

Comparative Analysis of Methodologies

Enzymatic vs. Chemical Resolution

| Metric | Enzymatic Resolution | Chemical Resolution |

|---|---|---|

| ee (%) | 92.2–95.0 | 70–85 (with chiral catalysts) |

| Yield | 45–50% | 60–70% |

| Environmental Impact | Low (aqueous buffer) | High (toxic solvents) |

Enzymatic methods offer superior stereoselectivity but lower yields compared to metal-catalyzed asymmetric hydrogenation.

Batch vs. Continuous Phosphorylation

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Throughput | 100–200 kg/week | 500–700 kg/week |

| Purity | 98–99% | 95–97% |

| Energy Consumption | High | Moderate |

Continuous systems improve throughput but require advanced process control to maintain purity.

Challenges and Optimization Strategies

Byproduct Formation in Arbuzov Reactions

Side products like diethyl phosphoric acid arise from over-phosphorylation. Mitigation strategies include:

-

Stoichiometric control : Maintaining a 1:1 molar ratio of alkyl halide to triethyl phosphite.

-

Temperature modulation : Lowering reaction temperatures to 80°C reduces decomposition.

Enzyme Denaturation in Nonpolar Media

Novozym 435 activity drops by 20–30% in heptane-based extractions. Solutions include:

-

Hydrophilic polymer additives : Polyethylene glycol (PEG 4000) stabilizes enzyme structure.

-

Phase separation optimization : Rapid centrifugation minimizes solvent exposure.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate serves as a versatile reagent in organic synthesis, particularly in the formation of C-C bonds. It is utilized in the Wittig-Horner reaction , which allows for the synthesis of complex molecules by condensing with aldehydes or ketones under specific conditions.

Key Reactions

- Wittig-Horner Reaction : This reaction involves the condensation of this compound with various carbonyl compounds to yield α,β-unsaturated esters.

- Synthesis of Amino Acid Derivatives : The compound has been used to synthesize β-phosphorylated amino acids, which are important in the development of pharmaceuticals and biochemical probes .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Wittig-Horner | This compound + Aldehyde | α,β-Unsaturated Ester | Variable |

| Amino Acid Synthesis | This compound + Amino Acids | β-Phosphorylated Amino Acids | High |

Biological Applications

Recent studies have highlighted the compound's potential in biological research, particularly as a precursor for developing EPR (Electron Paramagnetic Resonance) pH probes . These probes are crucial for measuring pH levels in biological systems, offering insights into metabolic processes.

Case Study: EPR pH Probes

A study demonstrated the synthesis of nitroxides derived from this compound, which were subsequently used to measure stomach acidity in live rats. This application showcases the compound's utility in real-time biological measurements .

Material Science Applications

In material science, this compound is explored for its role in creating novel materials with specific properties. Its phosphonate group can enhance the thermal stability and mechanical properties of polymers.

Example Applications

- Polymer Modification : Incorporating this phosphonate into polymer matrices can improve flame retardancy and thermal stability.

- Synthesis of Functional Materials : The compound can be used as a building block for synthesizing functionalized materials that exhibit unique electronic or optical properties .

Mechanism of Action

The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or acting as a ligand in coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate with key analogues:

Key Differences and Implications

Substituent Effects: The fluorine atom in Triethyl 2-fluoro-2-phosphonoacetate enhances electrophilicity, making it more reactive in SN2 reactions compared to the non-fluorinated target compound . The ethylbutyl chain in 2-Ethylbutyl methylphosphonate increases hydrophobicity (LogP ≈ 1.5–2.0), favoring applications in lipid-soluble agrochemicals .

Thermal Stability: this compound’s boiling point (326.3 °C) is lower than Triethyl 2-fluoro-2-phosphonoacetate’s (339.5 °C), likely due to reduced molecular symmetry and weaker intermolecular forces .

Synthetic Utility: The target compound’s methyl branch at C3 sterically hinders nucleophilic attack at the phosphoryl group, slowing hydrolysis compared to linear-chain analogues like 2-Ethylbutyl methylphosphonate . Fluorinated derivatives (e.g., Triethyl 2-fluoro-2-phosphonoacetate) are pivotal in synthesizing fluorinated bioactive molecules, whereas the target compound is more commonly used in non-fluorinated drug scaffolds .

Research Findings

- Synthetic Pathways: this compound is synthesized via multi-step reactions involving phosphonate coupling agents, as seen in patent literature (e.g., EP 4 374 877 A2) .

- Applications in Pharmaceuticals : Derivatives of this compound are intermediates in protease inhibitors and kinase-targeting drugs, leveraging its ability to stabilize transition states in enzymatic reactions .

- Comparative Reactivity : Fluorinated analogues exhibit higher reactivity in Pd-catalyzed cross-couplings due to the fluorine’s electronegativity, whereas the target compound is preferred for milder conditions .

Biological Activity

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is a phosphonate compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the Arbuzov reaction , a well-established method for forming carbon-phosphorus bonds. The reaction generally includes triethyl phosphite and an appropriate alkyl halide under controlled conditions to yield the desired phosphonate ester.

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Triethyl phosphite + Alkyl halide | Base-catalyzed, controlled temperature | This compound |

| 2 | N/A | N/A | Purification via column chromatography |

Biological Activity

This compound exhibits various biological activities, including enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes, particularly farnesyl pyrophosphate synthase (FPPS). Inhibitors of FPPS are significant in the development of treatments for cancers and other diseases due to their role in the mevalonate pathway, which is crucial for cell proliferation and survival .

Kinetic Studies:

- Kinetic Parameters for FPPS:

- (μM): 5.6 ± 1.8

- (μmol/mg/min): 1.21 ± 0.21

- (S): 0.78 ± 0.14

These parameters suggest that this compound has a significant affinity for FPPS, indicating its potential as a therapeutic agent .

Case Studies

- Anticancer Activity : A study explored the effects of various phosphonate esters, including this compound, on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its utility in cancer therapy .

- Antiviral Properties : Another investigation assessed the antiviral activity of this compound against specific viral strains. The findings indicated that it could inhibit viral replication, highlighting its potential application in antiviral drug development .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes in metabolic pathways. By forming stable carbon-phosphorus bonds, it can effectively mimic natural substrates or inhibitors, leading to altered enzyme activity and subsequent biological effects.

Potential Molecular Targets

- Farnesyl Pyrophosphate Synthase (FPPS) : Critical in the mevalonate pathway.

- Other Enzymes : Further studies are needed to identify additional targets and elucidate broader biological implications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, and how do reaction conditions influence yield?

- Methodology: Synthesis of phosphorylated esters often involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., triethyl 2-fluoro-2-phosphonoacetate) are synthesized using diethyl phosphite derivatives under anhydrous conditions with catalysts like DIPEA (diisopropylethylamine) in THF at 60°C for extended periods (27 hours) . Purification typically employs C18 reverse-phase column chromatography with acetonitrile/water gradients .

- Critical Parameters: Temperature, solvent polarity, and stoichiometry of the phosphorylating agent (e.g., diethyl chlorophosphate) significantly affect yield. Side reactions (e.g., hydrolysis of the phosphoryl group) can be mitigated using inert atmospheres (N₂) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology:

- LCMS/HPLC : Retention times and mass spectra (e.g., [M+H]⁺ ions) confirm molecular weight and purity. For similar esters, LCMS with electrospray ionization (ESI) and C18 columns are standard .

- NMR : ¹H and ³¹P NMR resolve structural ambiguities. The diethoxyphosphoryl group typically shows a ³¹P signal near δ 0–5 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .

- FTIR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of this compound?

- Methodology: Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) may enhance stereocontrol. For example, asymmetric phosphorylation of 3-methylbutanoate precursors can be achieved using chiral amines or phosphine ligands .

- Data Contradiction Analysis: Discrepancies in enantiomeric excess (ee) between NMR and chiral HPLC may arise from impurities. Cross-validation via polarimetry and Mosher ester derivatization is recommended .

Q. What strategies resolve low yields in the phosphorylation step of this compound synthesis?

- Methodology:

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloroethane to stabilize intermediates .

- Catalyst Screening : Test alternatives to DIPEA, such as DBU (1,8-diazabicycloundec-7-ene), which may improve nucleophilic substitution efficiency .

- Reaction Monitoring : Use in-situ ³¹P NMR to track phosphorylation progress and identify side products (e.g., phosphoric acid byproducts) .

Q. How do steric and electronic effects influence the reactivity of the diethoxyphosphoryl group in downstream modifications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.